

spectroscopic data of mesityl oxide (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mesityloxide

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A Comprehensive Spectroscopic Guide to Mesityl Oxide

This technical guide provides an in-depth analysis of the spectroscopic data of mesityl oxide (4-methyl-3-penten-2-one), a common α,β -unsaturated ketone. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize spectroscopic techniques for molecular characterization. This guide summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and provides visualizations for structural correlations and fragmentation pathways.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for mesityl oxide, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for Mesityl Oxide (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.10	Singlet (broad)	1H	Vinylic H (CH=)
~2.16	Singlet	3H	Acetyl CH ₃
~2.14	Singlet	3H	Vinylic CH ₃ (trans to C=O)
~1.89	Singlet	3H	Vinylic CH ₃ (cis to C=O)

Note: The vinylic proton at ~6.10 ppm may appear as a broad singlet or a very finely split multiplet due to long-range coupling with the methyl protons.

Table 2: ¹³C NMR Data for Mesityl Oxide (Solvent: CDCl₃)[1][2][3]

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~198.4	Carbonyl Carbon (C=O)
~154.8	Vinylic Carbon (-C=(CH ₃) ₂)
~124.5	Vinylic Carbon (-CH=)
~31.6	Acetyl CH ₃
~27.5	Vinylic CH ₃ (trans to C=O)
~20.6	Vinylic CH ₃ (cis to C=O)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Mesityl Oxide (Liquid Film)[4]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~2976, 2939, 2915	C-H Stretch	sp ³ C-H (Alkyl)
~1690	C=O Stretch	α,β-unsaturated Ketone
~1620	C=C Stretch	Alkene

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Mesityl Oxide

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion	Relative Intensity
98	[C ₆ H ₁₀ O] ⁺ (Molecular Ion)	Moderate
83	[M - CH ₃] ⁺	High
55	[M - COCH ₃] ⁺	High
43	[CH ₃ CO] ⁺ (Acylium ion)	Very High (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of neat mesityl oxide is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a standard 5 mm NMR tube.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.[\[4\]](#)[\[8\]](#)
- ¹H NMR Acquisition:
 - Temperature: 25 °C.

- Pulse Sequence: A standard single-pulse sequence is used.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Temperature: 25 °C.
 - Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlet peaks for all carbons.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 512-1024 scans are acquired for a sufficient signal-to-noise ratio.[9]
 - Relaxation Delay: 2 seconds.
- Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: A "neat" spectrum is obtained by placing one drop of pure mesityl oxide directly onto the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[10][11][12]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition:
 - A background spectrum of the empty sample compartment is first recorded.
 - The prepared salt plate "sandwich" is placed in the sample holder.

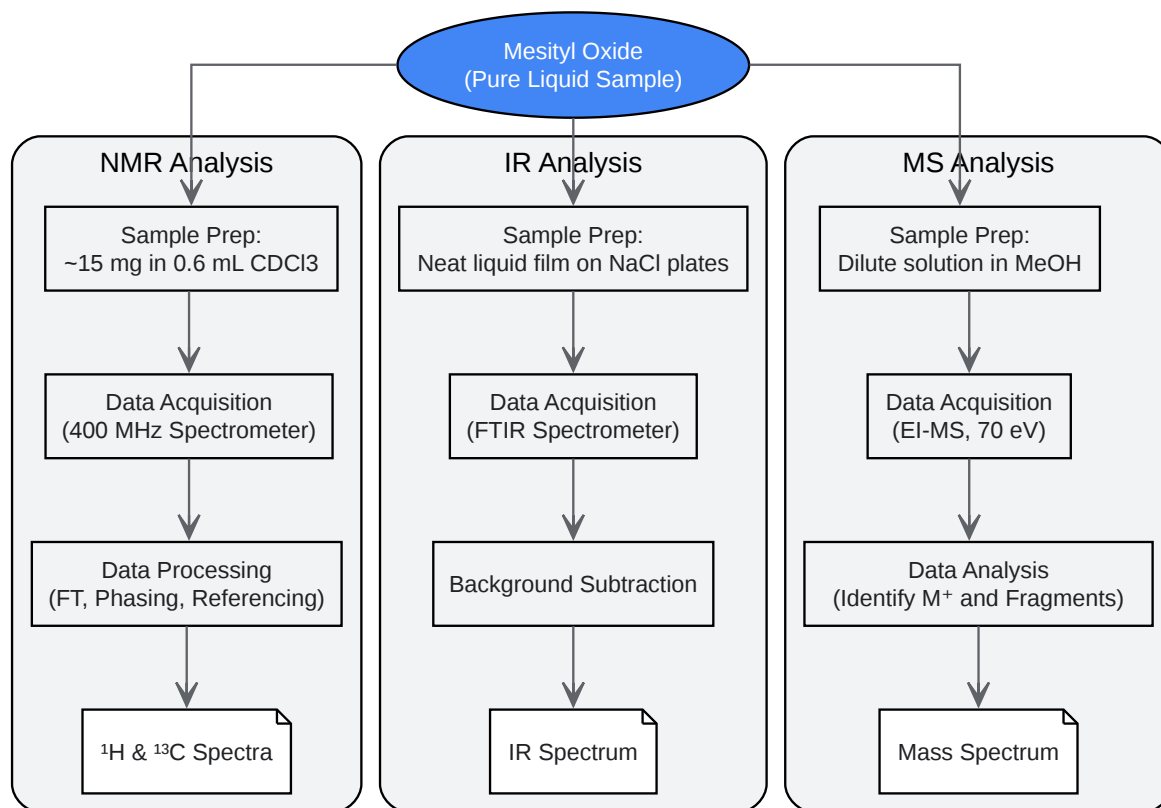
- The spectrum is typically recorded over the range of 4000-600 cm^{-1} .
- An average of 16-32 scans is collected to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) Protocol

- Sample Introduction: A dilute solution of mesityl oxide in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities.[\[13\]](#)
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.[\[14\]](#)
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV. This standard energy is sufficient to cause reproducible fragmentation.
- Mass Analysis: The instrument scans a mass range, typically from m/z 10 to 200, to detect the molecular ion and all relevant fragment ions.
- Data Processing: The resulting mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z). The most intense peak is assigned a relative intensity of 100% (the base peak).

Visualizations

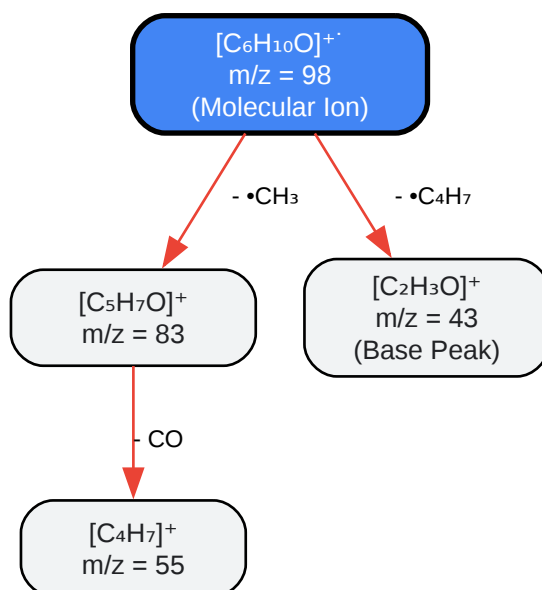
The following diagrams illustrate key structural and procedural aspects of the spectroscopic analysis of mesityl oxide.



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Caption: General experimental workflow for the spectroscopic analysis of mesityl oxide.

Caption: Correlation between the structure of mesityl oxide and its NMR signals.



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Caption: Major EI fragmentation pathway of mesityl oxide.

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